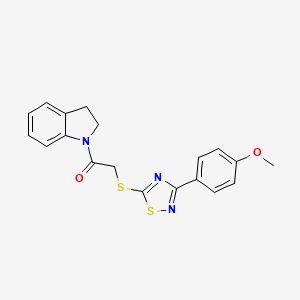
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, also known as IMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMT belongs to the class of 1,2,4-thiadiazole derivatives, which have been widely studied for their biological activities.
Scientific Research Applications
Antioxidant and Anticancer Activities
A study by Tumosienė et al. (2020) explored a series of novel derivatives containing the 1,3,4-thiadiazole moiety for their antioxidant and anticancer activities. Compounds exhibiting significant antioxidant activity, surpassing that of ascorbic acid, and marked cytotoxicity against glioblastoma and breast cancer cell lines were identified. The incorporation of the 1,3,4-thiadiazole and indole moieties, similar to the core structure of our compound of interest, underscores the therapeutic potential of these scaffolds in developing potent antioxidant and anticancer agents (Tumosienė et al., 2020).
Anticonvulsant Evaluation
Research by Rajak et al. (2010) on novel 2,5-disubstituted 1,3,4-thiadiazoles, which share structural similarity with the compound , demonstrated promising anticonvulsant potential. The study's findings emphasize the structural requirements for anticonvulsant activity, suggesting that modifications in the thiadiazole scaffold can lead to significant biological effects. This work contributes to the understanding of how structural features within compounds like 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone may influence their pharmacological profiles (Rajak et al., 2010).
Synthesis and Application in Tuberculosis Research
A study conducted by Abdelall (2014) reported on the synthesis of various thiadiazole derivatives for potential application in tuberculosis treatment. This research highlights the versatility of the 1,3,4-thiadiazole scaffold in synthesizing compounds that could be evaluated for their efficacy against tuberculosis, indicating a broad spectrum of biomedical applications for such chemical structures (Abdelall, 2014).
Anti-inflammatory Activity
Labanauskas et al. (2004) synthesized derivatives of 4H-1,2,4-triazole-3-thiols, incorporating methoxyphenyl groups, and evaluated their anti-inflammatory activity. The structural similarity with the compound under discussion suggests the potential of such derivatives in developing anti-inflammatory agents. This research underscores the importance of the thiadiazole and methoxyphenyl groups in modulating biological activity, with implications for designing new anti-inflammatory drugs (Labanauskas et al., 2004).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-15-8-6-14(7-9-15)18-20-19(26-21-18)25-12-17(23)22-11-10-13-4-2-3-5-16(13)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJOBSENVPGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
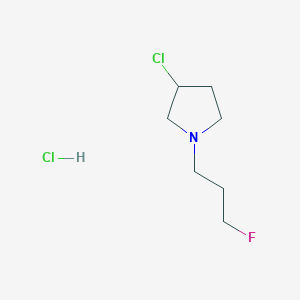
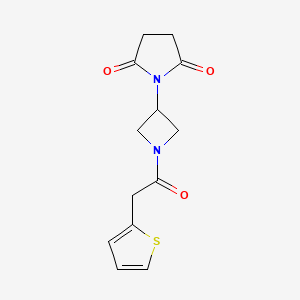

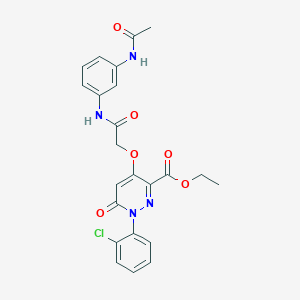


![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)


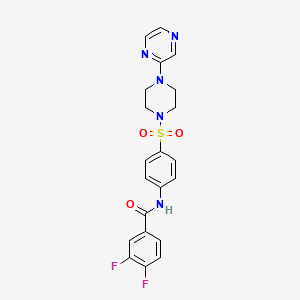
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)
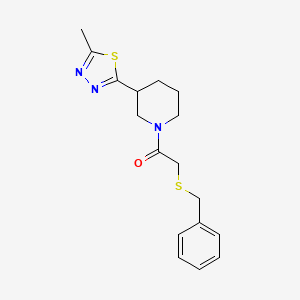
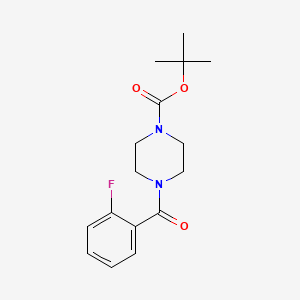
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)
